Cas no 2640967-13-9 (2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine)
![2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2640967-13-9x500.png)
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- AKOS040729532
- 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
- F6788-1324
- 2640967-13-9
- 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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- Inchi: 1S/C20H24N6S/c1-3-15-13(2)22-18(14-4-5-14)24-19(15)25-8-10-26(11-9-25)20-23-16-12-21-7-6-17(16)27-20/h6-7,12,14H,3-5,8-11H2,1-2H3
- InChI Key: ISSQDSLVWWUXKR-UHFFFAOYSA-N
- SMILES: S1C2C=CN=CC=2N=C1N1CCN(CC1)C1=C(CC)C(C)=NC(C2CC2)=N1
Computed Properties
- Exact Mass: 380.17831596g/mol
- Monoisotopic Mass: 380.17831596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 86.3Ų
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-1324-2μmol |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-2mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-5mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-10mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-20μmol |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-15mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-10μmol |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-100mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6788-1324-20mg |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6788-1324-5μmol |
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
2640967-13-9 | 5μmol |
$94.5 | 2023-09-07 |
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine: A Novel Compound with Promising Pharmacological Activity
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique molecular architecture that combines multiple pharmacophoric elements. This compound, with the CAS number 2640967-13-9, represents a significant advancement in the field of medicinal chemistry due to its potential applications in drug development. The structural features of this molecule, including the 2-cyclopropyl, 5-ethyl, and 4-methyl substituents, along with the 6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl) functional group, contribute to its multifaceted biological activity. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
The 2-cyclopropyl group in this compound plays a crucial role in modulating the molecule's conformational flexibility, which is essential for its interaction with target proteins. The 5-ethyl and 4-methyl substituents further enhance the molecule's hydrophobicity, potentially improving its membrane permeability and cellular uptake. The 6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl) moiety, which includes a thiazolo[4,5-c]pyridin-2-yl ring system linked to a piperazin-1-yl group, is the key pharmacophoric element responsible for the compound's biological activity. This unique structural arrangement allows the molecule to interact with multiple biological targets, making it a versatile candidate for drug development.
Recent research has focused on the thiazolo[4,5-c]pyridin-2-yl ring system due to its potential as a scaffold for developing new therapeutic agents. The piperazin-1-yl group, a common motif in many drugs, enhances the molecule's ability to form hydrogen bonds with target proteins, thereby improving its binding affinity and selectivity. The combination of these structural elements in 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine suggests that it may have broad applications in the treatment of various diseases. For instance, the compound has shown promising activity against cancer cells, particularly in targeting oncogenic kinases.
One of the most significant findings in recent studies is the compound's potential as an inhibitor of the thiazolo[4,5-c]pyridin-2-yl-containing enzymes involved in cancer progression. These enzymes are known to play a critical role in cell proliferation and survival, making them attractive targets for anticancer therapy. The piperazin-1-yl group in the molecule likely contributes to its ability to disrupt these enzymatic processes by forming stable interactions with the active site of the target protein. This mechanism of action is supported by recent in vitro studies that demonstrate the compound's ability to inhibit the growth of various cancer cell lines.
In addition to its anticancer properties, 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has also shown potential in the treatment of inflammatory diseases. The 2-cyclopropyl and 5-ethyl substituents may contribute to the molecule's anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines. Recent in vivo studies have demonstrated that the compound can reduce inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions.
The synthesis of 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves a multi-step process that requires careful optimization to achieve high yields and purity. The key synthetic steps include the formation of the thiazolo[4,5-c]pyridin-2-yl ring system and the coupling of the piperazin-1-yl group with the pyrimidine core. Recent advancements in organic synthesis have enabled the efficient preparation of this compound, which is essential for its further development as a drug candidate.
Despite its promising properties, the compound faces several challenges in its development as a therapeutic agent. One of the primary challenges is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and minimal toxicity. Additionally, the compound may require further modifications to enhance its selectivity for specific biological targets and reduce off-target effects. Ongoing research is focused on addressing these challenges through rational drug design and structure-activity relationship (SAR) studies.
In conclusion, 2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine represents a novel compound with significant potential in the field of medicinal chemistry. Its unique molecular structure and multifaceted biological activity make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanisms of action and optimize its properties for clinical applications.
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